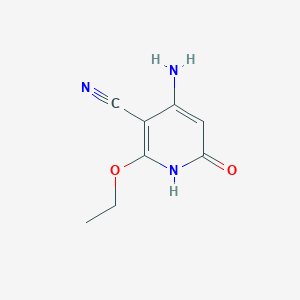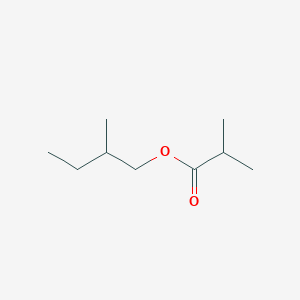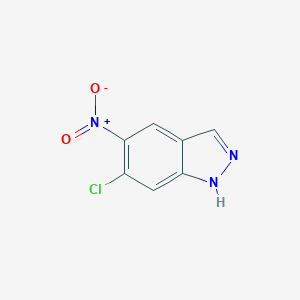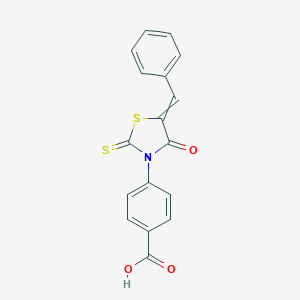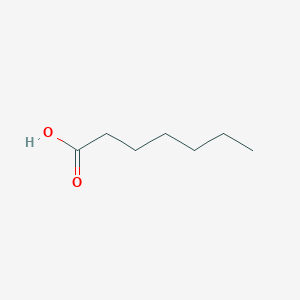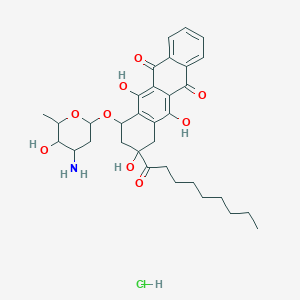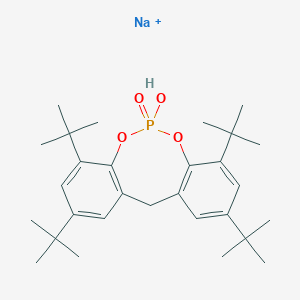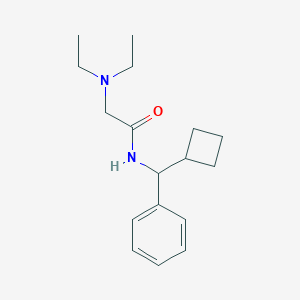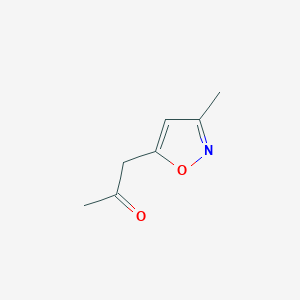![molecular formula C24H42O5 B026071 (3-Hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-Octadec-9-enoat CAS No. 9049-98-3](/img/structure/B26071.png)
(3-Hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-Octadec-9-enoat
Übersicht
Beschreibung
MAHMANONOAT, auch bekannt als Methylamin-Hexamethylen-Methylamin-NONOAT, ist eine Stickstoffoxid-Donorverbindung. Es wird aufgrund seiner Fähigkeit, Stickstoffoxid kontrolliert freizusetzen, in der wissenschaftlichen Forschung häufig eingesetzt. Diese Verbindung ist besonders wertvoll in Studien zur Herz-Kreislauf-Funktion, zur neuronalen Aktivität und zu verschiedenen biologischen Prozessen, bei denen Stickstoffoxid eine entscheidende Rolle spielt .
Wissenschaftliche Forschungsanwendungen
MAHMANONOATE has a wide range of scientific research applications:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies involving oxidative stress and reactive nitrogen species
Biology: The compound is employed in studies investigating the role of nitric oxide in cellular signaling, biofilm dispersal, and microbial interactions
Medicine: MAHMANONOATE is used in research related to cardiovascular diseases, neural activity, and the development of nitric oxide-based therapies
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound’s structure is similar to other compounds that have been used in the synthesis of antiviral agents , suggesting potential targets could be viral proteins or enzymes.
Biochemical Pathways
Compounds with similar structures have been shown to trigger apoptotic cascades in certain cell types , suggesting that this compound may also influence apoptosis-related pathways.
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cell function or viability, potentially leading to cell death in certain contexts .
Vorbereitungsmethoden
MAHMANONOAT wird durch eine Reaktion von Methylamin und Hexamethylen-Methylamin synthetisiert. Der Prozess beinhaltet die Bildung einer Diazeniumdiolatgruppe, die für die Stickstoffoxid-freisetzenden Eigenschaften der Verbindung verantwortlich ist. Die Reaktionsbedingungen erfordern typischerweise eine kontrollierte pH-Umgebung und bestimmte Temperatureinstellungen, um die Stabilität und Effizienz der Synthese zu gewährleisten .
In der industriellen Produktion wird MAHMANONOAT in großvolumigen Reaktoren hergestellt, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Reinheit und Ausbeute des Produkts zu gewährleisten. Die Verbindung wird anschließend durch verschiedene Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschte Qualität zu erreichen .
Chemische Reaktionsanalyse
MAHMANONOAT unterliegt verschiedenen Arten von chemischen Reaktionen, die in erster Linie die Freisetzung von Stickstoffoxid beinhalten. Die Verbindung dissoziiert spontan in einem pH-abhängigen, monomolekularen Prozess mit einer Halbwertszeit von 1 Minute bei 37 °C und 3 Minuten bei 22-25 °C (pH 7,4). Diese Dissoziation setzt zwei Mol Stickstoffoxid pro Mol der Ausgangssubstanz frei .
Zu den gängigen Reagenzien, die in Reaktionen mit MAHMANONOAT verwendet werden, gehören Säuren und Basen, die den pH-Wert modulieren können, um die Freisetzungsgeschwindigkeit von Stickstoffoxid zu kontrollieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Stickstoffoxid und die entsprechenden Amin-Derivate .
Wissenschaftliche Forschungsanwendungen
MAHMANONOAT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Stickstoffoxid-Donor in verschiedenen chemischen Reaktionen und Studien eingesetzt, die oxidativen Stress und reaktive Stickstoffspezies betreffen
Biologie: Die Verbindung wird in Studien eingesetzt, die die Rolle von Stickstoffoxid in der zellulären Signaltransduktion, Biofilmauflösung und mikrobiellen Wechselwirkungen untersuchen
Medizin: MAHMANONOAT wird in der Forschung zu Herz-Kreislauf-Erkrankungen, neuronaler Aktivität und der Entwicklung von Stickstoffoxid-basierten Therapien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von MAHMANONOAT beinhaltet die kontrollierte Freisetzung von Stickstoffoxid, das als Signalmolekül in verschiedenen biologischen Systemen wirkt. Stickstoffoxid interagiert mit molekularen Zielstrukturen wie der Guanylatcyclase, was zur Produktion von cyclischem Guanosinmonophosphat (cGMP) führt. Dieser Weg ist entscheidend für die Regulierung des Gefäßtonus, der Neurotransmission und der Immunantwort .
Analyse Chemischer Reaktionen
MAHMANONOATE undergoes several types of chemical reactions, primarily involving the release of nitric oxide. The compound spontaneously dissociates in a pH-dependent, first-order process, with a half-life of 1 minute at 37°C and 3 minutes at 22-25°C (pH 7.4). This dissociation liberates two moles of nitric oxide per mole of the parent compound .
Common reagents used in reactions with MAHMANONOATE include acids and bases that can modulate the pH to control the release rate of nitric oxide. The major products formed from these reactions are nitric oxide and the corresponding amine derivatives .
Vergleich Mit ähnlichen Verbindungen
MAHMANONOAT ist unter den Stickstoffoxid-Donoren aufgrund seiner schnellen und kontrollierten Freisetzung von Stickstoffoxid einzigartig. Zu den ähnlichen Verbindungen gehören:
Natriumnitroprussid: Ein weiterer Stickstoffoxid-Donor, der jedoch Stickstoffoxid in Gegenwart von Licht freisetzt und Cyanid als Nebenprodukt erzeugt.
Spermin-NONOAT: Setzt Stickstoffoxid spontan frei und wird in ähnlichen Anwendungen wie MAHMANONOAT verwendet
PROLI-NONOAT: Bekannt für seine Fähigkeit, Biofilme zu dispergieren, und wird in Studien zu mikrobiellen Wechselwirkungen verwendet
MAHMANONOAT zeichnet sich durch seine effiziente und kontrollierte Stickstoffoxid-Freisetzung aus, was es in vielen Forschungsanwendungen zur bevorzugten Wahl macht .
Eigenschaften
CAS-Nummer |
9049-98-3 |
|---|---|
Molekularformel |
C24H42O5 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |
InChI-Schlüssel |
JDRAOGVAQOVDEB-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Dichte |
1.05 at 73 °F (NTP, 1992) |
Flammpunkt |
greater than 212 °F (NTP, 1992) |
Key on ui other cas no. |
25339-93-9 |
Physikalische Beschreibung |
Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |
Verwandte CAS-Nummern |
25339-93-9 (Parent) 9049-98-3 (Arlacel A) |
Löslichkeit |
50 to 100 mg/mL at 68° F (NTP, 1992) |
Synonyme |
Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


